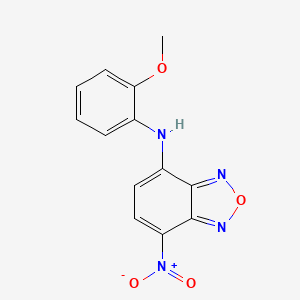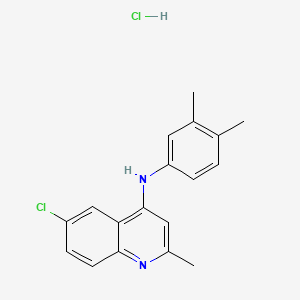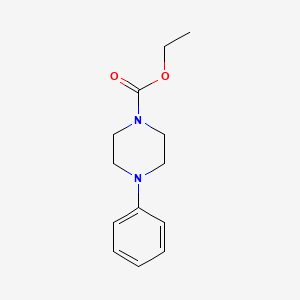
3-(1,3-benzothiazol-2-yl)-N-benzylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-yl)-N-benzylaniline, also known as BBBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BBBA belongs to the family of benzothiazole derivatives, which have been studied extensively for their biological activities.
Mechanism of Action
3-(1,3-benzothiazol-2-yl)-N-benzylaniline exerts its pharmacological activities by interacting with specific molecular targets in the cells. For example, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can bind to the tubulin protein, which is involved in the formation of the microtubule structure. By binding to tubulin, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can disrupt the microtubule structure and inhibit the cell division process, leading to the death of cancer cells. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can also interact with the ergosterol molecule, which is a component of the fungal cell membrane. By binding to ergosterol, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can disrupt the membrane structure and prevent the fungal cells from growing.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-yl)-N-benzylaniline can affect various biochemical and physiological processes in the cells. For example, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can also affect the activity of enzymes involved in the metabolism of drugs and other molecules. Moreover, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can alter the membrane potential and ion channels in the cells, leading to changes in the cellular signaling pathways.
Advantages and Limitations for Lab Experiments
3-(1,3-benzothiazol-2-yl)-N-benzylaniline has several advantages for lab experiments, including its availability, stability, and specificity towards molecular targets. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can be easily synthesized in the lab and purified to obtain a high-quality product. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline also exhibits a high degree of specificity towards its molecular targets, which allows for precise control of the experimental conditions. However, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline also has limitations, such as its moderate yield in the synthesis process and its potential toxicity towards normal cells. Further optimization and toxicity studies are required to fully understand the potential of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline as a therapeutic agent.
Future Directions
3-(1,3-benzothiazol-2-yl)-N-benzylaniline has shown promising results in preclinical studies, and further research is needed to explore its potential as a therapeutic agent. Some future directions for 3-(1,3-benzothiazol-2-yl)-N-benzylaniline research include:
1. Investigation of the pharmacokinetics and pharmacodynamics of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline in vivo to determine its efficacy and safety profile.
2. Identification of novel molecular targets for 3-(1,3-benzothiazol-2-yl)-N-benzylaniline and elucidation of its mechanism of action.
3. Development of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline derivatives with improved potency and selectivity towards specific molecular targets.
4. Evaluation of the synergistic effects of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline with other anticancer or antifungal agents.
5. Exploration of the potential of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline as a diagnostic tool for cancer or fungal infections.
In conclusion, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline is a chemical compound that has shown potential as a therapeutic agent in scientific research. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline exhibits pharmacological activities such as anticancer, antifungal, and anti-inflammatory properties, and its mechanism of action involves interaction with specific molecular targets in the cells. Further research is needed to fully understand the potential of 3-(1,3-benzothiazol-2-yl)-N-benzylaniline as a therapeutic agent and to explore its future applications in medicine.
Synthesis Methods
3-(1,3-benzothiazol-2-yl)-N-benzylaniline can be synthesized through a multi-step process starting from 2-aminobenzothiazole and benzyl chloride. The reaction involves the formation of an intermediate and subsequent purification steps to obtain the final product. The yield of the synthesis process is moderate, and further optimization is required to improve the efficiency.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-N-benzylaniline has been investigated for its potential pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. Studies have shown that 3-(1,3-benzothiazol-2-yl)-N-benzylaniline can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 3-(1,3-benzothiazol-2-yl)-N-benzylaniline also exhibits antifungal activity by disrupting the fungal cell membrane and inhibiting the growth of fungal cells. Moreover, 3-(1,3-benzothiazol-2-yl)-N-benzylaniline has anti-inflammatory effects by reducing the production of inflammatory cytokines.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-benzylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-2-7-15(8-3-1)14-21-17-10-6-9-16(13-17)20-22-18-11-4-5-12-19(18)23-20/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQATVFWXTGKQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzothiazol-2-yl-phenyl)-benzyl-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)



![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)

